

In Vivo Efficacy of Benzophenone Derivatives: A Comparative Overview

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| Compound of Interest | | |
|----------------------|-----------------------------|-----------|
| Compound Name: | 4'-bromo-3-morpholinomethyl | |
| Сотроини мате. | benzophenone | |
| Cat. No.: | B1293297 | Get Quote |

Disclaimer: There is currently no publicly available scientific literature detailing the in vivo efficacy of **4'-bromo-3-morpholinomethyl benzophenone**. This guide therefore provides a comparative overview of the known in vivo effects of the parent compound, benzophenone, and its well-studied derivative, benzophenone-3 (BP-3), to offer a contextual understanding. Additionally, it explores the potential therapeutic applications of novel benzophenone derivatives.

This guide is intended for researchers, scientists, and drug development professionals interested in the biological activity of benzophenone-based compounds.

Introduction to Benzophenone and its Derivatives

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core structure. They are widely used in various industrial applications, including as UV filters in sunscreens and personal care products, and as photoinitiators in inks and coatings.[1][2][3][4] [5][6][7][8] While their primary use is not therapeutic, their extensive human exposure has led to numerous in vivo studies investigating their toxicological and pharmacological effects.

In Vivo Toxicological Profile of Benzophenone and Benzophenone-3







The majority of in vivo research on benzophenones has focused on their potential toxicity, including carcinogenicity and endocrine-disrupting effects.

Carcinogenicity:

Long-term exposure to benzophenone has been associated with carcinogenic activity in animal models.[1][3][5][6] Studies conducted by the National Toxicology Program (NTP) in the United States have provided evidence of its carcinogenic potential in rats and mice.[1][3][5]

Table 1: Summary of Carcinogenic Findings for Benzophenone in Rodent Models



| Species | Sex | Exposure Route | Organ | Finding | Reference |
|-------------|--------|-------------------|--------|----------------------------------------------------------------------------------------|------------|
| F344/N Rats | Male | Diet | Kidney | Increased incidence of renal tubule adenoma.[1] | NTP TR-533 |
| F344/N Rats | Female | Diet | - | Equivocal evidence of mononuclear cell leukemia and histiocytic sarcoma.[1] [3][5] | NTP TR-533 |
| B6C3F1 Mice | Male | Diet | Liver | Increased incidence of hepatocellula r neoplasms (primarily adenoma).[1] | NTP TR-533 |
| B6C3F1 Mice | Female | Diet | - | Some evidence of histiocytic sarcoma; possible relation to hepatocellula r adenoma.[1] | NTP TR-533 |

Endocrine Disruption:



Benzophenone-3 (oxybenzone) is a well-documented endocrine disruptor, with studies demonstrating its effects on estrogenic, anti-androgenic, and thyroid pathways.[2][9][10][11][12] These effects have been observed in various animal models, including rodents and fish.[2][10] [11][12][13]

Table 2: Summary of Endocrine-Disrupting Effects of Benzophenone-3 in vivo

| Animal Model | Effect | Observation | Reference |
|--------------|-----------------|-------------------------------------------------------------------------------------------|------------------------|
| Rodents | Estrogenic | Altered uterine estrogen receptor gene expression, endometrium hyperplasia.[10] | Ghazipura et al., 2017 |
| Rodents | Reproductive | Prolonged estrous cycle, delayed follicular development, decreased sperm density.[10][13] | Ghazipura et al., 2017 |
| Zebrafish | Sex Development | Skewed phenotypic sex ratio towards females.[11][12] | Blüthgen et al., 2017 |

Therapeutic Potential: Anti-inflammatory Benzophenone Derivatives

While toxicity is a significant concern, recent research has explored the therapeutic potential of novel benzophenone derivatives. A study by de Oliveira et al. (2018) described the design and synthesis of new benzophenone derivatives with in vivo anti-inflammatory activity.[4][14][15][16]

These compounds were evaluated in a croton oil-induced ear edema model in mice, a standard assay for topical anti-inflammatory agents.

Table 3: In Vivo Anti-inflammatory Activity of Novel Benzophenone Derivatives



| Compound | Dose (µmol/ear) | Edema Inhibition (%) | Myeloperoxidase (MPO) Inhibition (%) |
|--------------|-----------------|-------------------------|--------------------------------------------|
| 2e | 0.5 | 65.4 ± 4.2 | 45.1 ± 3.8 |
| 3a | 0.5 | 72.1 ± 5.1 | 52.3 ± 4.5 |
| 3c | 0.5 | 68.9 ± 3.9 | 48.7 ± 4.1 |
| Indomethacin | 0.5 | 85.3 ± 2.7 | Not Reported |

Myeloperoxidase (MPO) is an enzyme marker for neutrophil infiltration, a key event in inflammation.

The results indicate that these novel benzophenone derivatives exhibit significant antiinflammatory effects by reducing both edema and neutrophil recruitment.[4][14][15][16]

Experimental Protocols

Carcinogenicity Bioassay (NTP TR-533 Protocol Summary):

- Animal Model: F344/N rats and B6C3F1 mice.
- Administration: Benzophenone was administered in the diet at various concentrations (e.g., 0, 312, 625, or 1250 ppm) for 105 weeks.[3][6]
- Parameters Measured: Survival, body weight, feed consumption, and histopathological examination of all major organs and tissues for neoplastic and non-neoplastic lesions.[1][3]

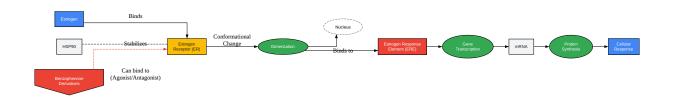
Croton Oil-Induced Ear Edema in Mice (de Oliveira et al., 2018 Protocol Summary):

- Animal Model: Swiss mice.
- Induction of Inflammation: Croton oil (20 μL of a 2.5% v/v solution in acetone) was applied topically to the inner surface of the right ear.



- Treatment: The test compounds (0.5 μmol in acetone) were applied topically to the ear immediately after the croton oil.
- Measurement of Edema: After 6 hours, circular sections of both ears were weighed, and the
 difference in weight between the treated and untreated ears was calculated to determine the
 degree of edema.
- Myeloperoxidase (MPO) Assay: Ear tissue was homogenized and MPO activity was measured spectrophotometrically to quantify neutrophil infiltration.

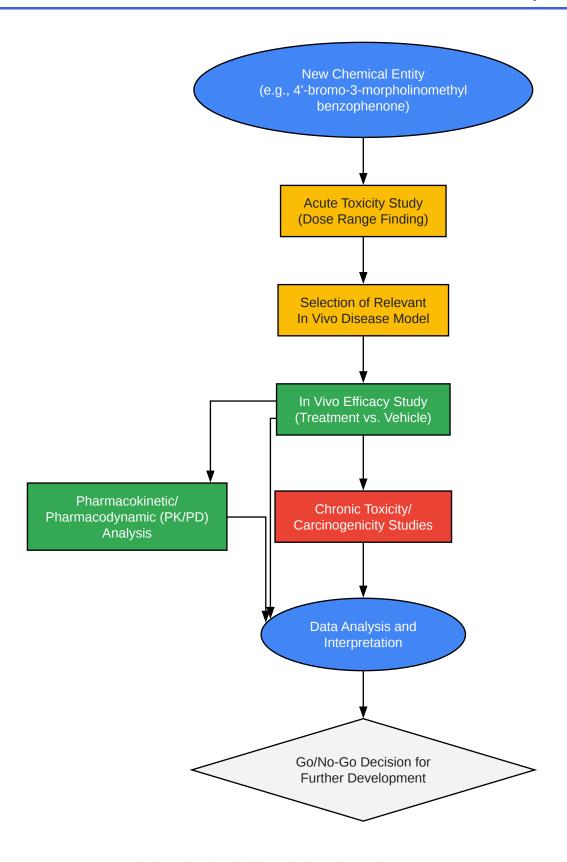
Visualizations



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Caption: Estrogen signaling pathway and potential interference by benzophenone derivatives.





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